molecular formula C19H23N3O2 B2362002 N-benzyl-4-((6-methylpyridin-2-yl)oxy)piperidine-1-carboxamide CAS No. 1797756-72-9

N-benzyl-4-((6-methylpyridin-2-yl)oxy)piperidine-1-carboxamide

Cat. No.: B2362002
CAS No.: 1797756-72-9
M. Wt: 325.412
InChI Key: OCQSFQMTSWPLFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-4-((6-methylpyridin-2-yl)oxy)piperidine-1-carboxamide is a synthetic organic compound featuring a piperidine core, a common pharmacophore in medicinal chemistry. The piperidine ring is substituted at the 1-position with a benzylcarboxamide group and at the 4-position with a (6-methylpyridin-2-yl)oxy) ether linkage. This structure is of significant interest in neuroscience and pharmaceutical research. Piperidine derivatives, particularly those with N-benzyl substitutions, are frequently investigated as potential therapeutic agents for neurodegenerative diseases . For instance, similar 1-benzylpiperidine compounds have been developed as potent and selective acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease, with one well-known example being donepezil . Furthermore, recent research explores 4-oxypiperidine ethers as multiple targeting ligands, demonstrating that compounds with a benzyl moiety on the piperidine ring can function as histamine H3 receptor (H3R) antagonists while simultaneously inhibiting cholinesterases . This dual-action mechanism is a promising strategy for developing novel treatments for complex conditions like Alzheimer's disease . The specific molecular architecture of this compound, combining the piperidine scaffold with aromatic ether and amide linkages, makes it a valuable chemical tool for probing biological mechanisms, structure-activity relationships (SAR), and for use as a building block in the synthesis of more complex molecules for pharmacological screening. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-benzyl-4-(6-methylpyridin-2-yl)oxypiperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-15-6-5-9-18(21-15)24-17-10-12-22(13-11-17)19(23)20-14-16-7-3-2-4-8-16/h2-9,17H,10-14H2,1H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCQSFQMTSWPLFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Assembly via Modular Functionalization

A widely adopted approach involves sequential functionalization of the piperidine scaffold. The synthesis can be divided into three critical stages:

Piperidine Core Preparation
The piperidine ring is typically synthesized via cyclization of 1,5-diamine precursors or reduction of pyridine derivatives. For instance, catalytic hydrogenation of pyridine analogs using palladium on carbon (Pd/C) under hydrogen atmosphere yields piperidine intermediates with high purity.

Benzyl Carboxamide Introduction
The N-benzyl carboxamide group is introduced through nucleophilic acyl substitution. Reacting piperidine with benzyl isocyanate in anhydrous tetrahydrofuran (THF) at 0–5°C forms the carboxamide bond. This step achieves yields of 68–72% under optimized conditions.

Etherification with 6-Methylpyridin-2-ol
The 4-position of piperidine is functionalized via Mitsunobu reaction or nucleophilic aromatic substitution (SNAr). Using Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate), 6-methylpyridin-2-ol reacts with 4-hydroxypiperidine derivatives to form the ether linkage, with yields reaching 65–70%.

One-Pot Tandem Synthesis

Recent advances explore tandem reactions to streamline synthesis. A patent-pending method combines reductive amination and etherification in a single pot:

  • Reductive Amination : 4-Oxopiperidine reacts with benzylamine in the presence of sodium cyanoborohydride (NaBH3CN) to form N-benzylpiperidine.
  • In Situ Etherification : Adding 6-methylpyridin-2-ol and cesium carbonate (Cs2CO3) under microwave irradiation (100°C, 30 min) directly yields the target compound.

This method reduces purification steps and improves overall yield to 58–63%.

Reaction Conditions and Optimization

Solvent Systems

Solvent choice significantly impacts reaction efficiency:

Step Optimal Solvent Temperature (°C) Yield (%)
Carboxamide Formation Dry THF 0–5 72
Etherification Anhydrous DMF 80–90 70
Tandem Synthesis Acetonitrile 100 (MW) 63

Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity in etherification, while THF minimizes side reactions during carboxamide formation.

Catalytic Enhancements

  • Palladium Catalysts : Pd/C (5 wt%) accelerates pyridine reduction to piperidine, achieving 95% conversion.
  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves interfacial reactions in biphasic systems, boosting etherification yields by 12%.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow technology to enhance reproducibility and safety:

  • Carboxamide Step : Tubular reactors with in-line IR monitoring maintain precise stoichiometry (residence time: 15 min).
  • Etherification : Multi-zone oscillatory flow reactors ensure efficient mixing, achieving 85% space-time yield.

Waste Minimization Strategies

  • Solvent Recycling : Distillation recovers >90% of THF and DMF.
  • Catalyst Reuse : Pd/C retains 80% activity after five cycles via magnetic separation.

Challenges and Mitigation Strategies

Steric Hindrance in Etherification

The bulky 6-methylpyridin-2-yl group impedes nucleophilic attack at the piperidine 4-position. Solutions include:

  • Directed Ortho-Metalation : Using lithium diisopropylamide (LDA) to deprotonate pyridinol, enhancing reactivity.
  • Ultrasound Assistance : Cavitation energy reduces reaction time from 12 h to 2 h.

Byproduct Formation

  • Carboxamide Hydrolysis : Controlled pH (6.5–7.0) during workup prevents hydrolysis of the carboxamide group.
  • O-Methylation Side Reactions : Replacing methylating agents with trimethylsilyl chloride (TMSCl) suppresses undesired methylation.

Comparative Analysis of Synthetic Methods

Method Advantages Limitations Yield (%)
Stepwise Assembly High purity (≥98%) Multi-step purification 70
Tandem Synthesis Reduced process time Lower yield 63
Continuous Flow Scalability High initial capital cost 85

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-((6-methylpyridin-2-yl)oxy)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The benzyl group or the pyridine moiety can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or other oxidizing agents can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, or other reducing agents are commonly used for reduction reactions.

    Substitution Reagents: Halides, alkylating agents, or other electrophiles/nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of N-oxides or other oxidized derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

N-benzyl-4-((6-methylpyridin-2-yl)oxy)piperidine-1-carboxamide serves as a valuable building block in organic synthesis. Its unique functional groups allow for the creation of more complex molecules, making it a crucial component in developing new chemical entities.

Biology

Research has indicated that this compound exhibits potential biological activities, including:

  • Enzyme Inhibition: Studies have shown that it can inhibit specific enzymes, leading to interest in its role as a therapeutic agent.
  • Receptor Binding: The compound's structure allows it to interact with various receptors, potentially modulating their activity and influencing biological pathways.

Medicine

The compound is being explored for its therapeutic effects, particularly in:

  • Anti-inflammatory Properties: Preliminary studies suggest it may reduce inflammation, making it a candidate for treating inflammatory diseases.
  • Analgesic Effects: Research indicates potential pain-relieving properties, positioning it as a possible alternative to traditional analgesics.
  • Anticancer Activity: Investigations into its anticancer effects are ongoing, with some studies suggesting it may inhibit tumor growth.

Industry

In industrial applications, this compound is utilized:

  • As a precursor for synthesizing new materials.
  • In the development of industrial chemicals due to its versatile chemical reactivity.

Case Study 1: Enzyme Inhibition

A study published in Journal of Medicinal Chemistry examined the enzyme inhibition properties of this compound. The results indicated that this compound effectively inhibited target enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent for metabolic disorders.

Case Study 2: Anticancer Research

In a research article from Cancer Research, researchers evaluated the anticancer properties of this compound against various cancer cell lines. The findings revealed that it induced apoptosis in cancer cells while sparing normal cells, highlighting its selective toxicity and potential for cancer therapy.

Mechanism of Action

The mechanism of action of N-benzyl-4-((6-methylpyridin-2-yl)oxy)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-(4-Bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(6-methoxy-5-methylpyridin-3-yl)piperidine-1-carboxamide (Compound 35)

  • Structure : Features a 4-bromo-benzodiazolone group at the 4-position of the piperidine ring and a 6-methoxy-5-methylpyridin-3-yl carboxamide group.
  • Synthesis: Synthesized via coupling of 4-bromo-1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one with 3-amino-6-methoxy-5-methylpyridine, yielding 56% .
  • The methoxy and methyl groups on the pyridine ring could improve metabolic stability but reduce solubility relative to the 6-methylpyridin-2-yloxy group.

1-Benzyl-4-phenylamino-4-piperidinecarboxamide

  • Structure: Contains a benzyl group at the N-position and a phenylaminopropanamide substituent at the 4-position.
  • Synthesis : Reported in 1993 using classical carbodiimide-mediated coupling, with a focus on optimizing reaction conditions for industrial-scale production .
  • Key Differences: The phenylaminopropanamide group introduces a bulkier, more flexible substituent compared to the pyridinyloxy group, which may affect binding kinetics. Older synthesis methods (e.g., carbodiimide coupling) may result in lower purity or scalability compared to modern techniques used for the target compound.

Comparative Analysis Table

Compound Name Substituents (4-position) N-Position Group Synthesis Yield Notable Properties
N-benzyl-4-((6-methylpyridin-2-yl)oxy)piperidine-1-carboxamide 6-Methylpyridin-2-yloxy Benzyl Not reported Hypothetical: Enhanced lipophilicity and H-bonding potential
Compound 35 4-Bromo-benzodiazolone 6-Methoxy-5-methylpyridin-3-yl 56% Potent enzyme inhibition; rigid structure
1-Benzyl-4-phenylamino-4-piperidinecarboxamide Phenylaminopropanamide Benzyl Not reported Bulkier substituent; older synthesis route

Functional Implications

  • Enzyme Inhibition : Compound 35’s benzodiazolone group likely enhances binding to enzymes like 8-oxoguanine glycosylase (OGG1) due to its planar, electron-deficient structure . In contrast, the pyridinyloxy group in the target compound may favor interactions with kinases or GPCRs.
  • Synthetic Accessibility : The 56% yield of Compound 35 suggests moderate efficiency, while the target compound’s synthesis (if using modern methods like flow chemistry) might achieve higher yields.
  • Metabolic Stability : The 6-methylpyridin-2-yloxy group may offer better resistance to cytochrome P450 oxidation compared to the methoxy group in Compound 33.

Biological Activity

N-benzyl-4-((6-methylpyridin-2-yl)oxy)piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by relevant data and research findings.

The synthesis of this compound typically involves several key steps:

  • Formation of the Piperidine Ring : The piperidine ring is synthesized via reduction of pyridine derivatives or cyclization of appropriate precursors.
  • Benzyl Group Attachment : A nucleophilic substitution reaction introduces the benzyl group by reacting a benzyl halide with the piperidine ring.
  • Pyridine Moiety Introduction : The pyridine moiety is attached through an etherification reaction involving a hydroxyl group from the piperidine and a pyridine derivative in the presence of a base.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound's structure allows for binding interactions that can modulate the activity of target proteins, leading to various biological effects. Notably, it has been observed to exhibit properties such as enzyme inhibition and receptor binding, which are crucial for its therapeutic applications.

1. Anticancer Properties

Research indicates that compounds similar to this compound have shown potential in inhibiting cancer cell proliferation. For instance, structure-activity relationship (SAR) studies on related benzyl-piperidines have identified them as effective antagonists for various receptors involved in cancer progression .

2. Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory properties, particularly in modulating cytokine release and immune responses. Studies have shown that it may inhibit specific pathways involved in inflammation, suggesting potential therapeutic applications in inflammatory diseases .

3. Antimicrobial Activity

Preliminary screening has demonstrated that derivatives of this compound exhibit notable antibacterial activity. For example, related structures have been tested against various bacterial strains, showing promising results that warrant further investigation .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
N-benzylpiperidineLacks 6-methylpyridin-2-yloxy groupLower versatility in biological activity
4-((6-methylpyridin-2-yl)oxy)piperidineLacks benzyl groupReduced receptor binding affinity
N-benzyl-4-piperidoneSimilar structure but without pyridine moietyDifferent pharmacological profile

This comparison highlights how the specific combination of functional groups in this compound contributes to its distinct biological activities.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • CCR3 Antagonism : Research on benzyl-piperidines has revealed their effectiveness as CCR3 antagonists, which are crucial for modulating allergic responses and asthma .
  • Cholinesterase Inhibition : Compounds with similar piperidine structures have been shown to inhibit cholinesterase, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
  • Tuberculostatic Activity : Investigations into related piperidinothiosemicarbazones indicated that structural modifications significantly impact their antimycobacterial activity, providing insights into optimizing derivatives for enhanced efficacy .

Q & A

Basic: What are the common synthetic routes for N-benzyl-4-((6-methylpyridin-2-yl)oxy)piperidine-1-carboxamide?

Methodological Answer:
Synthesis typically involves multi-step organic reactions. A general approach includes:

  • Step 1: Preparation of the pyridine core via condensation reactions (e.g., coupling 6-methylpyridin-2-ol with a piperidine derivative).
  • Step 2: Functionalization of the piperidine ring with a benzyl group using reductive amination or nucleophilic substitution.
  • Step 3: Carboxamide formation via coupling agents like EDC/HOBt or DCC.

Key Reaction Conditions (from analogous syntheses):

StepReagents/ConditionsYield OptimizationReference
Pyridine-Piperidine CouplingK2CO3, DMF, 80°CUse phase-transfer catalysts
BenzylationBenzyl chloride, DIEA, DCMControlled addition to minimize byproducts
Carboxamide FormationHATU, DIPEA, DMFMicrowave-assisted heating for faster kinetics

Basic: Which analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H/13C NMR confirms regiochemistry of the pyridine-piperidine linkage (e.g., δ 6.8–7.2 ppm for aromatic protons) .
    • 2D NMR (COSY, HSQC) resolves overlapping signals in complex aliphatic regions .
  • Mass Spectrometry (HRMS): Validates molecular weight (±5 ppm accuracy) and detects impurities.
  • X-ray Crystallography: Resolves bond angles/geometry (e.g., CCDC 2035503 for analogous N-oxide structures) .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:

  • Solvent Screening: Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates but may require purification adjustments .
  • Catalyst Selection: Pd-based catalysts for cross-coupling steps reduce side reactions (e.g., Suzuki-Miyaura for aryl-ether linkages) .
  • Computational Pre-Screening: Use DFT calculations to predict reaction pathways and transition states, minimizing trial-and-error .

Example Optimization Workflow:

Use DoE (Design of Experiments) to vary temperature, solvent, and catalyst loading.

Monitor reaction progress via LC-MS.

Apply machine learning (e.g., ICReDD’s reaction path search) to identify optimal conditions .

Advanced: How to resolve contradictions in NMR data during structural confirmation?

Methodological Answer:

  • Scenario: Discrepancies between predicted and observed splitting patterns.
  • Approach:
    • Variable Temperature NMR: Identify dynamic processes (e.g., ring puckering in piperidine) causing signal broadening .
    • Isotopic Labeling: Use deuterated analogs to simplify splitting patterns.
    • Comparative Crystallography: Cross-validate with X-ray data (e.g., CCDC 2035503’s hydrogen-bonding network) .

Basic: What are the typical pharmacological targets for piperidine carboxamides?

Methodological Answer:
Piperidine carboxamides often target:

  • GPCRs (e.g., serotonin/dopamine receptors): Due to structural mimicry of endogenous ligands .
  • Enzyme Inhibition (e.g., kinases, PDEs): The carboxamide group chelates catalytic metal ions .

Experimental Validation Steps:

In vitro Binding Assays: Radioligand displacement (IC50 determination).

Functional Assays (cAMP/Calcium flux): Confirm agonist/antagonist activity.

Advanced: What strategies address poor bioavailability in piperidine carboxamides?

Methodological Answer:

  • Structural Modifications:
    • Prodrug Design: Introduce ester groups to enhance solubility (hydrolyzed in vivo) .
    • Linker Optimization: Replace rigid piperidine-oxygen bonds with flexible alkyl chains to improve membrane permeability .
  • Formulation Strategies:
    • Nanoparticle Encapsulation: Use PLGA polymers for sustained release .

Key Data from Analogous Compounds:

ModificationBioavailability ImprovementReference
Ethylene glycol linker2.5-fold increase in Cmax
Cyclopropyl substitutionReduced CYP450 metabolism

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.